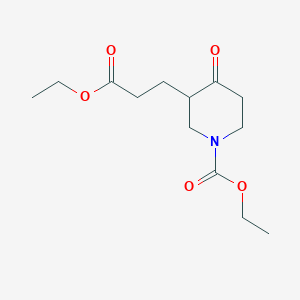
Lamivudine Sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine Sulfone is a derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound retains the core structure of Lamivudine but includes a sulfone group, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Sulfone typically involves the oxidation of Lamivudine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfone group . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lamivudine Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiviral properties and potential use in treating viral infections.
Industry: Used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
Lamivudine Sulfone exerts its effects by inhibiting the reverse transcriptase enzyme, similar to Lamivudine. The sulfone group may enhance its binding affinity and stability, leading to more effective inhibition of viral replication . The molecular targets include the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: The parent compound, used widely in HIV and hepatitis B treatment.
Emtricitabine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness
Lamivudine Sulfone’s uniqueness lies in its sulfone group, which can potentially enhance its pharmacokinetic properties and efficacy compared to Lamivudine. This modification may lead to improved drug stability and bioavailability .
Eigenschaften
Molekularformel |
C8H11N3O5S |
|---|---|
Molekulargewicht |
261.26 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O5S/c9-5-1-2-11(8(13)10-5)6-4-17(14,15)7(3-12)16-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
SSHIYBOTWBTENB-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1C(OC(S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


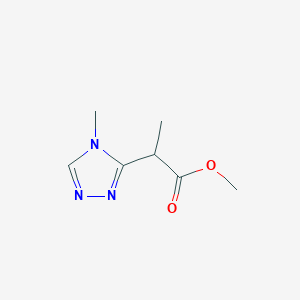
![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)

![3-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B13063492.png)
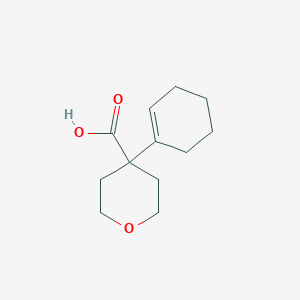
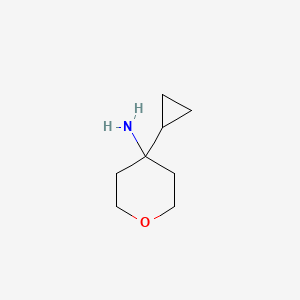
![1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13063506.png)
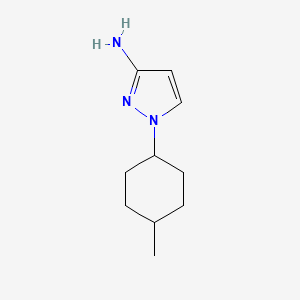
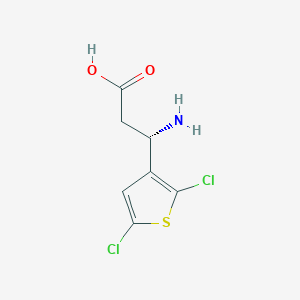
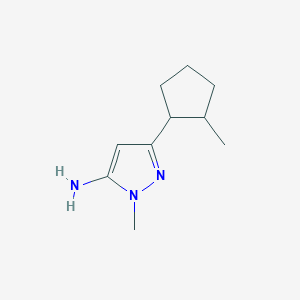
![tert-ButylN-{7,7-difluoro-2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B13063523.png)
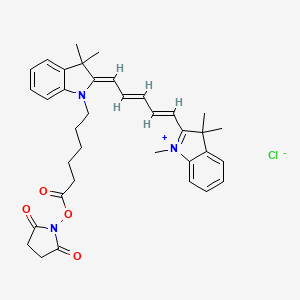
![(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B13063528.png)
